2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol
CAS No.: 1215295-82-1
Cat. No.: VC0172078
Molecular Formula: C7H10N2O
Molecular Weight: 138.17
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1215295-82-1 |
|---|---|
| Molecular Formula | C7H10N2O |
| Molecular Weight | 138.17 |
| IUPAC Name | 1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethanol |
| Standard InChI | InChI=1S/C7H10N2O/c10-4-7-5-2-1-3-6(5)8-9-7/h10H,1-4H2,(H,8,9) |
| Standard InChI Key | TZTISSAVSHFFOI-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C1)NN=C2CO |
Introduction
Chemical Properties and Structure
2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol has the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol. The compound features a bicyclic structure consisting of a pyrazole ring fused with a cyclopentane ring, with a hydroxymethyl group attached at position 3 of the pyrazole ring. This structural arrangement contributes to its distinctive chemical properties and reactivity patterns.
Structural Identification Data
The compound can be identified using various spectroscopic and analytical techniques. The following table presents key identification parameters for 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol:
| Parameter | Value |
|---|---|
| IUPAC Name | 1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethanol |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| InChI | InChI=1S/C7H10N2O/c10-4-7-5-2-1-3-6(5)8-9-7/h10H,1-4H2,(H,8,9) |
| InChI Key | TZTISSAVSHFFOI-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C1)NN=C2CO |
| CAS Number | 1215295-82-1 |
The compound's structure features a pyrazole nitrogen-nitrogen bond that contributes to its electronic characteristics, while the hydroxymethyl group provides opportunities for hydrogen bonding and further functionalization.
Physical Characteristics
2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol typically appears as a crystalline solid. Storage recommendations suggest keeping the compound at 2-8°C, indicating potential sensitivity to thermal degradation. The hydroxymethyl group confers moderate polarity to the molecule, affecting its solubility and interaction with biological systems.
Synthesis and Preparation Methods
The synthesis of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol involves several controlled chemical reactions. The preparation methods can be categorized into laboratory-scale syntheses and industrial production approaches.
Laboratory Synthesis Approaches
Laboratory synthesis of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol typically involves cyclization reactions using appropriate precursors. One common approach utilizes condensation reactions with pyrazole precursors and cyclopentane derivatives under reflux conditions. For example, refluxing phenylhydrazine with carbonyl-containing intermediates in ethanol, followed by recrystallization, can yield pyrazole derivatives with high purity.
After synthesis, verification of purity can be accomplished through thin-layer chromatography (TLC) using solvent systems such as toluene-ethyl acetate-water (8.7:1.2:1.1). Modifications to the synthetic route may include using catalysts like acetic acid to enhance reaction efficiency and yield.
Industrial Production Methods
For large-scale production, industrial methods employ similar synthetic routes but with optimizations for yield, efficiency, and cost-effectiveness. These processes often involve continuous flow reactors and automated synthesis systems to improve productivity and ensure consistent quality. The reaction conditions are carefully controlled to guarantee the consistency and purity of the final product.
Purification techniques commonly employed in industrial settings include recrystallization in appropriate solvents (such as ethanol or methanol) and column chromatography using silica gel with dichloromethane/methanol gradients as eluents. After synthesis, the product is typically vacuum-dried at 40-50°C to ensure a solvent-free crystalline product. Quality control may involve melting point analysis and HPLC verification using a C18 column with acetonitrile/water mobile phase.
Chemical Reactivity and Reactions
The reactivity of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol is largely determined by its functional groups, particularly the hydroxymethyl group and the nitrogen atoms in the pyrazole ring.
Types of Chemical Reactions
2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol participates in several types of chemical reactions:
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Oxidation Reactions: The hydroxymethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids. These transformations are valuable for creating more complex derivatives with diverse functionalities.
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Reduction Reactions: The compound can be subjected to reduction conditions to yield derivatives with altered functional groups. Reducing agents such as lithium aluminum hydride may be employed for these transformations.
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Substitution Reactions: The hydroxymethyl group serves as a reactive site for substitution reactions, allowing for the introduction of various functional groups. This versatility makes the compound valuable as a building block in synthetic chemistry.
Reagents and Reaction Conditions
Various reagents can be employed in reactions involving 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol:
| Reaction Type | Common Reagents | Typical Conditions | Major Products |
|---|---|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide | Aqueous or organic media, room temperature to reflux | Aldehydes, Carboxylic acids |
| Reduction | Lithium aluminum hydride, Sodium borohydride | Anhydrous conditions, low temperature | Reduced derivatives |
| Substitution | Various nucleophiles, Thionyl chloride (as activator) | Depends on specific transformation | Functionalized derivatives |
The choice of reagents and conditions significantly influences the outcome of these reactions, allowing for selective transformations and the synthesis of specific derivatives.
Scientific Research Applications
2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol finds applications across multiple scientific disciplines due to its unique structure and reactivity.
Applications in Chemistry
In synthetic chemistry, the compound serves as a valuable building block for constructing more complex molecules. Its functional groups provide attachment points for further elaboration, enabling the synthesis of libraries of related compounds with potentially interesting properties. Additionally, the compound's cyclic structure makes it useful in studying reaction mechanisms and developing new synthetic methodologies.
Applications in Biological Research
In biological research, 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol has been investigated for its interactions with enzymes and potential role in metabolic pathways. The compound's ability to participate in hydrogen bonding through its hydroxymethyl group makes it interesting for studying protein-ligand interactions.
Industrial Applications
In industrial contexts, the compound has been utilized in material synthesis, where its structural features contribute to specific physicochemical properties of the resulting materials. The compound's reactivity allows for its incorporation into polymers and other materials with tailored characteristics.
Biological Activity
The biological activity of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol has been investigated in various contexts, revealing potential applications in biomedical research.
Mechanism of Action
The biological effects of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol are believed to involve its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding with biological macromolecules, potentially influencing enzyme function or receptor binding. The compound's bicyclic structure may also contribute to its biological activity through hydrophobic interactions with protein binding pockets.
In Vitro Studies
In vitro studies have explored the effects of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol on various biological targets. The following table summarizes key findings from these investigations:
| Target Enzyme | IC₅₀ Value (μM) | Observations |
|---|---|---|
| γ-secretase | 12.5 | Inhibition of Aβ42 production |
| Cholinesterase | 15.0 | Modulation of acetylcholine levels |
These results suggest potential applications in neurodegenerative disease research, where modulation of these enzymes could have therapeutic implications.
Case Studies and Research Findings
Several case studies have provided insights into the biological effects of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol:
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Neurodegenerative Disease Model: In a mouse model of Alzheimer's disease, administration of the compound led to approximately 30% reduction in amyloid-beta peptide levels compared to controls. This finding suggests potential neuroprotective effects that warrant further investigation.
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Anti-inflammatory Effects: Studies with macrophage cell lines demonstrated anti-inflammatory properties of the compound, evidenced by decreased production of pro-inflammatory cytokines. This activity could be relevant for conditions characterized by chronic inflammation.
These findings highlight the compound's diverse biological activities and potential for development in multiple therapeutic areas.
Comparative Analysis with Similar Compounds
Understanding how 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol compares to structurally related compounds provides valuable context for its properties and applications.
Structural Analogs
Several compounds share structural similarities with 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol but differ in specific functional groups or ring systems:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine | Cyclopentapyrazole with amine group | Similar but potentially different hydrogen bonding pattern |
| 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol | Methylated cyclopentapyrazole with hydroxyl group | Different reactivity profile |
| 2,4,5-Tetrahydropyrimidin-3-ylmethanol | Tetrahydropyrimidine | Moderate enzyme inhibition |
| 2-Methyl-1H-pyrazole-3-methanol | Pyrazole | Weak anti-inflammatory effects |
The unique features of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol, particularly its hydroxymethyl group and fused ring system, contribute to its distinct chemical and biological profile compared to these related compounds.
Structure-Activity Relationships
Analysis of structure-activity relationships involving 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol and its analogs reveals important insights:
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